molecular formula C8H11NO3S B1504176 2-Aminoethyl benzenesulfonate CAS No. 771582-62-8

2-Aminoethyl benzenesulfonate

Cat. No.: B1504176
CAS No.: 771582-62-8
M. Wt: 201.25 g/mol
InChI Key: XYVHEUSANQHYFS-UHFFFAOYSA-N
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Description

2-Aminoethyl benzenesulfonate is an organic compound belonging to the class of benzenesulfonates. It consists of a benzene ring attached to a sulfonate group and an aminoethyl group. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethyl benzenesulfonate can be synthesized through several methods, including the reaction of 2-aminoethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to avoid decomposition.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethyl benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzenesulfonic acid derivatives.

  • Reduction: Reduction reactions typically yield amines or amides.

  • Substitution: Substitution reactions can produce various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

2-Aminoethyl benzenesulfonate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the preparation of more complex molecules used in medicinal chemistry and materials science.

Mechanism of Action

The mechanism by which 2-aminoethyl benzenesulfonate exerts its effects depends on the specific application. In pharmaceuticals, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved are determined by the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonamide

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride

  • Benzenesulfonamide derivatives

  • Sulfonamide-based drugs

Properties

IUPAC Name

2-aminoethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVHEUSANQHYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680554
Record name 2-Aminoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771582-62-8
Record name Ethanol, 2-amino-, 1-benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771582-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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